(2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one is an organic compound that belongs to the class of dioxanones These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural features may contribute to its activity as a drug candidate for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for specific applications in manufacturing and materials science.
Wirkmechanismus
The mechanism of action of (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The detailed mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one include other dioxanones with different substituents. Examples include:
- (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-phenyl-1,3-dioxan-4-one
- (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-(2-methylstyryl)-1,3-dioxan-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry
Eigenschaften
Molekularformel |
C22H32O3 |
---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(2S,5S,6S)-2-tert-butyl-5-hexyl-6-[(E)-2-phenylethenyl]-1,3-dioxan-4-one |
InChI |
InChI=1S/C22H32O3/c1-5-6-7-11-14-18-19(16-15-17-12-9-8-10-13-17)24-21(22(2,3)4)25-20(18)23/h8-10,12-13,15-16,18-19,21H,5-7,11,14H2,1-4H3/b16-15+/t18-,19-,21-/m0/s1 |
InChI-Schlüssel |
DELZQKHBKFSULH-DXJLAIHTSA-N |
Isomerische SMILES |
CCCCCC[C@H]1[C@@H](O[C@@H](OC1=O)C(C)(C)C)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCC1C(OC(OC1=O)C(C)(C)C)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.